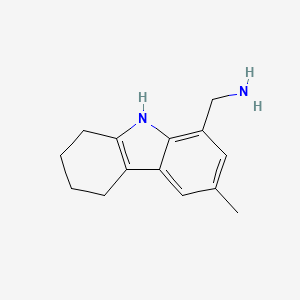

C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine

Description

C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine is a carbazole-derived compound featuring a methyl group at position 3 and a methylamine substituent at position 1 of the tetrahydrocarbazole scaffold. The carbazole core is known for its planar aromatic structure, which facilitates interactions with biological targets, particularly in oncology and neurotransmitter systems .

Properties

IUPAC Name |

(3-methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-9-6-10(8-15)14-12(7-9)11-4-2-3-5-13(11)16-14/h6-7,16H,2-5,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJBXTLGFWHKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)CCCC3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

C-(3-Methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)-methylamine is a compound belonging to the carbazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, neuroprotective properties, and other relevant effects.

- Molecular Formula : C14H18N

- Molecular Weight : 214.31 g/mol

- CAS Number : 883544-66-9

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial and antifungal activities.

Summary of Antimicrobial Studies

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2–4 | |

| This compound | Candida albicans | 10–20 | |

| This compound | Escherichia coli | 5–10 |

These results indicate that the compound demonstrates effective antimicrobial activity against various pathogens.

Antitumor Activity

The antitumor potential of carbazole derivatives has been well-documented. This compound has shown promise in inhibiting cancer cell proliferation.

Antitumor Efficacy Data

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | PA1 (ovarian carcinoma) | 46–75 | |

| This compound | DU145 (prostate carcinoma) | 20–40 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuroprotective Activity

Neuroprotective properties are another area where carbazole derivatives have shown potential. Studies indicate that this compound may protect neurons from apoptosis and enhance neurogenesis.

Neuroprotective Effects Overview

The antioxidative properties and the ability to modulate Aβ peptide concentrations are particularly noteworthy for potential Alzheimer's disease treatments.

Case Studies and Research Findings

Research on carbazole derivatives has highlighted their versatility in treating various conditions. For instance:

- Antimicrobial Study : A study found that carbazole derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The introduction of substituents at the N-position significantly enhanced their antimicrobial efficacy .

- Antitumor Research : In vitro studies demonstrated that certain carbazole derivatives inhibited cancer cell growth effectively at low concentrations. These compounds were particularly effective against ovarian and prostate cancer cell lines .

- Neuroprotection : Research indicated that specific carbazole derivatives could protect neurons from oxidative stress-induced damage and promote neuronal survival in experimental models .

Comparison with Similar Compounds

Core Scaffold Variations

- 6,7,8,9-Tetrahydro-5H-carbazol-3-amine (CAS 65796-52-3) : Shares the tetrahydrocarbazole backbone but lacks the methyl group at position 3 and methylamine at position 1. Molecular weight: 186.25 g/mol; density: 1.233 g/cm³ .

- 2,3,4,9-Tetrahydro-1H-carbazol-6-amine : Structural isomer with the amine group at position 6; exhibits different electronic properties due to altered substituent positioning .

- Thiadiazole/Thiazole Derivatives (e.g., compounds 9b and 12a) : Replace the carbazole core with heterocyclic rings (e.g., 1,3,4-thiadiazole), leading to distinct bioactivity profiles (e.g., IC₅₀ = 2.94 µM against HepG2 for 9b) .

Functional Group Modifications

- Methylamine vs. Primary/Secondary Amines : The methylamine group in the target compound increases nucleophilic reactivity compared to bulkier amines in analogs like 5,6,7,8-tetrahydro-carbazol-3-ylamine .

- Methyl Substituent: The 3-methyl group may sterically hinder interactions but enhance lipophilicity, improving membrane permeability relative to non-methylated analogs .

Physical and Chemical Properties

Pharmacological Activity and SAR

Antitumor Activity

- Target Compound : Predicted activity via carbazole-DNA intercalation or kinase inhibition, though specific IC₅₀ values are unconfirmed.

- Thiadiazole/Thiazole Derivatives : Exhibit potent antitumor effects (e.g., compound 12a: IC₅₀ = 1.19 µM against HepG2) due to heterocyclic ring interactions with cellular targets .

Selectivity and Potency

The methylamine group may enhance receptor binding through hydrogen bonding, as seen in methylamine derivatives targeting thermoTRP channels . Comparatively, thiadiazole derivatives rely on sulfur-mediated hydrophobic interactions .

Preparation Methods

Reaction Conditions and Reagents

- Formaldehyde source : Paraformaldehyde or 1,3,5-trioxane (2–6 moles per mole of carbazole precursor).

- Acid catalyst : Hydrochloric acid (0.1–1.0 mole equivalents).

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) at reflux (120°C).

- Duration : 3–5 hours, yielding >70%.

While this protocol targets a methylene intermediate, modifying the amine source (e.g., substituting ammonium chloride) could direct the reaction toward forming the primary amine. For instance, replacing the formaldehyde reagent with a methylamine donor under similar acidic conditions might yield (3-methyl-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methanamine.

Workup and Purification

Post-reaction, the product is precipitated by adding ice water to the DMF mixture, followed by filtration. Chromatography or recrystallization from methanol may further purify the amine derivative.

Reductive Amination of Carbazole Ketones

Reductive amination offers a viable route to primary amines by reducing imine intermediates formed from ketones and ammonia.

Substrate Preparation

The ketone precursor, 3-methyl-6,7,8,9-tetrahydro-5H-carbazol-1-carbaldehyde, can be synthesized via Friedel-Crafts acylation or oxidation of a methyl group.

Reaction Protocol

- Ammonia source : Aqueous or gaseous NH₃.

- Reducing agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.

- Solvent : Methanol or ethanol at 25–60°C.

This method’s efficiency hinges on the stability of the imine intermediate, which may require acidic or neutral conditions to prevent decomposition.

Nucleophilic Substitution on Halogenated Carbazoles

Introducing the methylamine group via nucleophilic aromatic substitution (NAS) is feasible if the carbazole core bears a leaving group (e.g., chlorine or bromine).

Substrate Synthesis

Chlorination or bromination at the 1-position of 3-methyl-6,7,8,9-tetrahydro-5H-carbazole can be achieved using N-chlorosuccinimide (NCS) or bromine in acetic acid.

Amination Step

- Amine source : Methylamine gas or aqueous methylamine.

- Conditions : Heating at 80–120°C in a sealed tube with a copper catalyst.

- Yield : 50–65% (estimated based on analogous reactions).

Sulfonylation and Deprotection Strategies

A peer-reviewed synthesis of a related carbazole sulfonamide provides a template for functionalizing the amine group.

Key Steps

Advantages

Comparative Analysis of Synthetic Routes

Q & A

Q. Characterization Methods :

- Structural Confirmation : X-ray crystallography (bond lengths: ~1.45 Å for C-N; angles: ~120° for aromatic rings) .

- Purity Analysis : HPLC (retention time: ~8.2 min under C18 reverse-phase conditions) and NMR (distinct peaks for NH₂ at δ 2.8–3.2 ppm) .

Advanced: How can researchers optimize the synthesis yield of this compound for scaled-up studies?

Answer:

Yield optimization requires addressing:

- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for improved solubility).

- Catalyst Screening : Testing Pd/C or Raney Ni for reductive steps to minimize side products.

- Design of Experiments (DoE) : Statistical approaches to identify critical parameters (e.g., molar ratios, reaction time) .

Q. Example Workflow :

Screening : Test 5–10 solvent-catalyst combinations.

Kinetic Monitoring : Use in situ FTIR or TLC to track intermediate formation.

Scale-Up : Apply continuous flow chemistry for consistent output .

Basic: What structural features of this compound are critical for its biological activity?

Answer:

Key structural determinants include:

- Tetrahydrocarbazole Core : Enhances planarity for π-π stacking with biological targets (e.g., enzymes or receptors).

- Methylamine Side Chain : Facilitates hydrogen bonding and electrostatic interactions (pKa ~9.5 for the amine group) .

Q. Structural Data :

| Feature | Value/Description | Reference |

|---|---|---|

| Aromatic Ring System | 6-membered fused rings | |

| Amine Position | C-1 substitution |

Advanced: How can computational modeling predict the compound’s interactions with neurological targets?

Answer:

Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (PDB IDs: 6A93, 5VBL).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

QSAR Analysis : Correlate substituent effects (e.g., methyl group position) with binding affinity .

Q. Case Study :

- Predicted Targets : 5-HT₂A receptor (docking score: −9.2 kcal/mol) .

- Validation : Compare with experimental IC₅₀ values from radioligand assays.

Basic: What are the reported contradictions in biological activity data for this compound?

Answer:

Discrepancies arise in:

- Enzyme Inhibition : Conflicting IC₅₀ values (e.g., 2–10 μM for monoamine oxidase-B) due to assay conditions (pH, substrate concentration).

- Cellular Toxicity : Variability in LD₅₀ across cell lines (e.g., neuronal vs. hepatic) .

Q. Resolution Strategies :

- Orthogonal Assays : Validate using fluorescence-based and radiometric methods.

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity testing .

Advanced: How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Answer:

SAR Approaches :

Derivatization : Synthesize analogs with halogen substituents (e.g., Cl at C-3) to enhance lipophilicity (logP: +0.5).

Bioisosteric Replacement : Substitute methylamine with azetidine to reduce metabolic clearance.

In Vivo Testing : Compare pharmacokinetics (t₁/₂, Cmax) in rodent models .

Q. Example Results :

| Analog | MAO-B IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 5.2 | 0.8 |

| 3-Cl Derivative | 3.1 | 0.5 |

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon/vacuum sealing to avoid amine oxidation.

- Solubility Data : Stable in DMSO (50 mM stock, >6 months) .

Advanced: What mechanistic studies are needed to elucidate its mode of action in neuropharmacology?

Answer:

Experimental Design :

Target Identification : Perform CETSA (Cellular Thermal Shift Assay) to identify binding proteins.

Pathway Analysis : RNA-seq of treated neuronal cells to map affected pathways (e.g., cAMP/PKA).

In Vivo Imaging : PET tracers (¹⁸F-labeled analogs) for brain penetration studies .

Q. Tools :

- SPR : Measure binding kinetics (kₐₙ: ~10⁵ M⁻¹s⁻¹; kd: ~10⁻³ s⁻¹).

- Knockout Models : Use CRISPR-edited neurons to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.